Product packaging for Docosylbenzene(Cat. No.:CAS No. 5634-22-0)

Docosylbenzene

Cat. No.: B3053819
CAS No.: 5634-22-0
M. Wt: 513.6 g/mol
InChI Key: YMJOIKIBUNKNIU-UHFFFAOYSA-N
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Description

Docosylbenzene, a solid organic compound with the molecular formula C28H50 and a molecular weight of 386.70 g/mol, is provided for research and development purposes . This compound consists of a phenyl group substituted with a 22-carbon alkyl chain (docosyl group). Available data indicates it has a melting point of approximately 316 K (43°C) and a boiling point of around 448°C . With a high calculated logP value of 10.05 , it is characterized by extreme hydrophobicity. As a long-chain alkylbenzene, this compound is of significant interest in materials science research. It serves as a valuable precursor or intermediate in organic synthesis and is particularly useful in the study of supramolecular structures, liquid crystals, and phase-change materials due to its thermal properties . The compound's structure makes it suitable for investigating surface phenomena and the self-assembly of organic molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions. Please contact us for the Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N3O4S B3053819 Docosylbenzene CAS No. 5634-22-0

Properties

IUPAC Name

docosylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYUFRQDILUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874019
Record name Docosylbenzene
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Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, C14-30-alkyl derivs.
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CAS No.

5634-22-0, 68855-24-3
Record name Docosylbenzene
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Record name Benzene, C14-30-alkyl derivs.
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Record name Benzene, C14-30-alkyl derivs.
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Record name Docosylbenzene
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Chemical Reactivity and Transformation Mechanisms of Docosylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like docosylbenzene (B3056084). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The long alkyl chain of this compound is an electron-donating group, which generally activates the aromatic ring towards EAS and directs incoming electrophiles to the ortho and para positions. This directing effect is due to the resonance stabilization of the intermediate arenium ion, where negative charges are delocalized onto the ortho and para carbons, making these positions more susceptible to electrophilic attack chemistrytalk.orglibretexts.org.

Halogenation of this compound, typically with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or FeBr₃, proceeds via an electrophilic aromatic substitution mechanism wikipedia.orgmasterorganicchemistry.com. The Lewis acid polarizes the halogen molecule, generating a highly electrophilic species (e.g., Cl⁺ or Br⁺, or a complex like [FeCl₄]⁻Cl⁺) that is attacked by the π electrons of the benzene (B151609) ring chemistrytalk.orgwikipedia.orgmasterorganicchemistry.com. This attack forms a resonance-stabilized carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity and form the halogenated this compound chemistrytalk.orgmasterorganicchemistry.com.

The docosyl group, being an alkyl substituent, is an ortho, para-director chemistrytalk.orglibretexts.org. Therefore, halogenation is expected to occur predominantly at the ortho and para positions relative to the docosyl chain. The exact regioselectivity can be influenced by steric hindrance from the long docosyl chain, potentially favoring the para position over the more sterically encumbered ortho positions chemistrytalk.org.

Nitration of this compound involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures (e.g., below 60°C to avoid polysubstitution) savemyexams.comchemguide.co.ukchemistrysteps.com. Sulfuric acid acts as a catalyst, protonating nitric acid and generating the highly electrophilic nitronium ion (NO₂⁺) savemyexams.comlibretexts.orgmasterorganicchemistry.com.

The nitronium ion then undergoes electrophilic attack by the this compound's aromatic ring, forming a resonance-stabilized arenium ion intermediate savemyexams.commasterorganicchemistry.com. Subsequent deprotonation by a base (e.g., HSO₄⁻) restores aromaticity, yielding nitrothis compound savemyexams.commasterorganicchemistry.com. Similar to halogenation, the docosyl group directs the nitration to the ortho and para positions, with steric factors likely favoring para substitution chemistrytalk.orglibretexts.org. The nitro group itself is a deactivating and meta-directing substituent; thus, further electrophilic substitution on nitrothis compound would be slower and directed to the meta position relative to the nitro group chemistrysteps.com.

Friedel-Crafts reactions, including alkylation and acylation, are key electrophilic aromatic substitution methods for introducing alkyl or acyl groups onto aromatic rings openstax.orgchemistrytalk.orgchemcess.comchemistryviews.org.

Friedel-Crafts Alkylation: This reaction involves treating this compound with an alkyl halide (e.g., an alkyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃ openstax.orgchemistrytalk.org. The catalyst helps generate a carbocation electrophile from the alkyl halide openstax.orgchemistrytalk.org. This carbocation then attacks the aromatic ring, leading to alkylation. A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, leading to isomeric products, and polyalkylation, where multiple alkyl groups attach to the ring openstax.orgchemistrytalk.orgchemcess.com. Given the long docosyl chain, if this compound were to undergo further alkylation, the docosyl group would direct the incoming alkyl group to the ortho or para positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst openstax.orgchemistrytalk.org. The catalyst generates a resonance-stabilized acylium ion (R-C=O⁺), which acts as the electrophile chemistrytalk.org. Unlike alkylation, Friedel-Crafts acylation does not typically involve carbocation rearrangements and generally leads to monoacylation because the acyl group is electron-withdrawing, deactivating the ring towards further electrophilic attack openstax.orgchemistrytalk.org. If this compound were subjected to acylation, the docosyl group would direct the acyl group to the ortho or para positions.

Nitration Reaction Pathways

Catalytic Decomposition and Rearrangement Processes

The long alkyl chain of this compound can undergo various catalytic decomposition and rearrangement processes, particularly under conditions involving high temperatures, hydrogen, or specific catalysts.

Dealkylation refers to the removal of an alkyl group from an aromatic ring. Catalytic dealkylation of this compound would involve breaking the bond between the benzene ring and the docosyl chain. This process is typically carried out using catalysts such as supported metals (e.g., Ni on Al₂O₃) or solid acids (e.g., zeolites, amorphous silica-alumina) in the presence of hydrogen cas.czrsc.org.

The mechanism often involves the formation of a carbocation intermediate at the benzylic position (the carbon atom directly attached to the aromatic ring) cas.czrsc.org. This carbocation can then undergo cleavage, releasing the alkyl chain as an alkane and regenerating the aromatic ring, or it can react with hydrogen to form the alkane. For instance, studies on ethylbenzene (B125841) dealkylation suggest a mechanism where the C-C bond cleavage occurs, releasing methane (B114726) and a phenyl carbocation, which is then stabilized by hydrogen cas.cz. The dealkylation of this compound would likely involve similar pathways, with the docosyl chain being cleaved to form docosane (B166348) (C₂₂H₄₆) and benzene, or vice versa, depending on the specific reaction conditions and catalyst.

Disproportionation is a reaction where a single compound undergoes both oxidation and reduction, leading to two different products, one with a higher oxidation state and one with a lower oxidation state wikipedia.orgyoutube.com. In the context of alkylbenzenes, disproportionation can refer to reactions involving the alkyl chains or the aromatic ring itself.

Another type of disproportionation relevant to aromatic systems involves changes in the oxidation state of the aromatic core or substituents, though this is less common for simple alkylbenzenes without specific catalytic or redox conditions wikipedia.orgyoutube.comnih.gov. For instance, metal complexes can undergo disproportionation where the metal atom changes its oxidation state nih.gov. However, for this compound itself, disproportionation would most likely involve the redistribution of docosyl chains among benzene molecules or the decomposition of the docosyl chain.

Acid-Catalyzed Transformations (e.g., with AlCl3-based systems)

This compound, like other alkylbenzenes, can undergo reactions catalyzed by Lewis acids such as aluminum chloride (AlCl₃). These reactions are typically examples of electrophilic aromatic substitution, most notably Friedel-Crafts alkylation. In Friedel-Crafts alkylation, AlCl₃ acts as a catalyst by coordinating with an alkyl halide (or an alkene that can form a carbocation), generating an electrophilic carbocation intermediate. This carbocation then attacks the aromatic ring of this compound. The mechanism involves the formation of a carbocation from the alkyl halide and AlCl₃, followed by the electrophilic attack on the benzene ring, leading to a sigma complex intermediate. This intermediate then loses a proton, regenerating the aromaticity and the AlCl₃ catalyst, often forming HCl as a byproduct. byjus.commasterorganicchemistry.comchemguide.co.uklibretexts.org

The AlCl₃ catalyst can also form dimers (Al₂Cl₆) in solution, which can influence the reaction kinetics and efficiency. The precise mechanism can involve the formation of ion pairs, such as R⁺···AlCl₄⁻, which then react with the aromatic ring. scielo.brresearchgate.net While this compound itself is not explicitly detailed in the provided search snippets regarding specific AlCl₃-catalyzed transformations beyond the general Friedel-Crafts mechanism, it is understood that long-chain alkylbenzenes would participate in similar reactions, potentially leading to isomerization of the alkyl chain or further alkylation under forcing conditions. sciengine.comasm.org

Thermal Degradation and Pyrolysis Studies

The thermal degradation and pyrolysis of this compound involve its decomposition at elevated temperatures. Studies on similar long-chain alkylbenzenes, such as dodecylbenzene (B1670861), provide insights into the expected behavior. Pyrolysis experiments under controlled conditions (e.g., 810 °C, 400 kPa, 0.2–0.4 s residence time) aim to measure product yields and conversion rates. researchgate.net

The decomposition of long-chain alkylbenzenes under pyrolysis conditions can lead to a complex mixture of products, including smaller hydrocarbons, hydrogen, and potentially char. The analysis of these products helps in understanding the underlying reaction mechanisms and developing kinetic models for the thermal decomposition of such compounds. researchgate.netumass.eduacs.org

Analysis of Thermal Decomposition Stoichiometries and Products

Research into the thermal decomposition of dodecylbenzene suggests that simplified reaction mechanisms can be developed to explain the formation of principal products. These mechanisms often involve stoichiometric parameters that describe the breakdown of the molecule into smaller fragments. researchgate.net While specific stoichiometric data for this compound are not directly provided in the search results, the general principles of hydrocarbon pyrolysis apply. This includes the scission of C-C bonds along the alkyl chain and potentially cleavage of the bond between the alkyl chain and the aromatic ring. The products would likely include smaller alkanes, alkenes, and aromatic fragments, along with hydrogen gas. researchgate.netumass.eduacs.org

Interactions with Reactive Chemical Species

This compound, possessing an aromatic ring and a long aliphatic chain, can react with various reactive chemical species. These interactions can lead to degradation or functionalization depending on the nature of the reagent.

Oxidative Degradation Pathways with Strong Oxidizing Agents

This compound can undergo oxidative degradation when treated with strong oxidizing agents.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent. When used under acidic conditions, it can cleave alkene double bonds to form carboxylic acids. savemyexams.comchemeurope.comlibretexts.org For alkylbenzenes, potassium permanganate can oxidize the alkyl side chain. Specifically, treatment of an alkylbenzene with KMnO₄ typically results in the oxidation of the alkyl side chain down to the benzoic acid derivative. In the case of this compound, this would likely lead to the formation of benzoic acid and a long-chain dicarboxylic acid or further oxidized products, depending on the reaction conditions and the extent of oxidation. chemeurope.comlibretexts.org

Other Strong Oxidizing Agents: Other strong oxidizing agents, such as ozone or chromium trioxide, can also lead to the oxidative degradation of organic molecules. These agents can attack both the aromatic ring and the alkyl chain, leading to fragmentation and the formation of various oxidized products, including carboxylic acids, ketones, and potentially ring-opened products. nih.gov The specific pathways depend on the oxidizing agent's strength and selectivity. For instance, oxidative degradation of polybrominated diphenyl ethers (PBDEs) by potassium permanganate in sulfuric acid can involve cleavage of ether bonds and direct oxidation on the benzene ring, forming hydroxylated products. nih.gov While this example is for a different class of compounds, it illustrates the potential for strong oxidizers to break down aromatic structures.


Advanced Analytical Characterization of Docosylbenzene

Spectroscopic Characterization Methods

Mass Spectrometry (MS) for Molecular and Fragment Identification

Advancements in Mass Spectrometric Resolution and Structural Information

Mass spectrometry (MS) is a cornerstone technique for identifying and characterizing organic compounds like docosylbenzene (B3056084). Advancements in mass spectrometric resolution and sensitivity have significantly enhanced its utility for structural elucidation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are commonly employed.

HPLC coupled with Microwave Plasma Torch Mass Spectrometry (HPLC-MPT-MS) has been utilized to analyze long-chain linear alkylbenzenes (LABs), including this compound, eicosylbenzene, and tetracosylbenzene (B13750799) researchgate.netresearcher.liferesearchgate.netresearchgate.netdntb.gov.uaresearcher.liferesearchgate.net. This method allows for the separation and quantification of these components, providing valuable data for quality evaluation researchgate.netresearcher.liferesearchgate.netresearchgate.net. Mass fragmentation patterns are key to identifying specific structures within complex mixtures nasa.gov. For this compound (C₂₈H₅₀), the molecular ion would correspond to a mass-to-charge ratio (m/z) of approximately 386. In some analyses, this compound has been identified with a mass-to-charge ratio of 386, alongside related compounds like 1-methyl-2-heneicosylbenzene and 1-methyl-3-heneicosylbenzene, which share the same molecular formula (C₂₈H₅₀) and thus the same nominal mass tuc.gr. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental composition and distinguishing between isobaric compounds, thus offering more precise structural information researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide complementary information about the arrangement of atoms within a molecule.

For this compound, ¹H NMR would reveal characteristic signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the long n-docosyl chain. The aromatic protons typically appear in the δ 7.0-7.5 ppm range, exhibiting patterns indicative of a monosubstituted benzene ring. The long aliphatic chain, consisting of 22 methylene (B1212753) (CH₂) units and two terminal methyl (CH₃) groups, would give rise to signals in the δ 0.8-1.4 ppm region. The methyl protons would resonate as a triplet around δ 0.9 ppm, while the methylene protons would appear as a complex multiplet, with protons closer to the benzene ring (benzylic protons) resonating at slightly higher chemical shifts (around δ 2.6 ppm) compared to those further down the chain.

¹³C NMR spectroscopy would provide distinct signals for the aromatic carbons and the aliphatic carbons. The aromatic carbons of the monosubstituted benzene ring would typically resonate between δ 125-140 ppm. The aliphatic carbons of the docosyl chain would appear in the δ 10-35 ppm range, with the carbon directly attached to the benzene ring (benzylic carbon) resonating around δ 30-35 ppm, and the terminal methyl carbon appearing around δ 14 ppm. High-temperature ¹H/¹³C NMR measurements have been used to confirm the strictly linear microstructure of polymers, indicating the precision with which NMR can elucidate structural details researchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide insights into the functional groups and molecular vibrations present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is highly effective for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic wavenumbers. For this compound, the FT-IR spectrum would exhibit several key absorption bands:

C-H Stretching (Aliphatic): Strong absorption bands in the region of 2850-2960 cm⁻¹ would correspond to the stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long docosyl chain.

C-H Stretching (Aromatic): Weaker bands typically found above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) would indicate the stretching of aromatic C-H bonds on the benzene ring.

C=C Stretching (Aromatic Ring): Characteristic absorption bands in the 1450-1600 cm⁻¹ region would arise from the stretching vibrations of the C=C bonds within the aromatic ring.

C-H Bending (Aliphatic): Bands around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ asymmetric bending) would be observed.

Out-of-Plane C-H Bending: For monosubstituted benzene rings, a strong absorption band typically appears in the 690-770 cm⁻¹ region, confirming the substitution pattern.

While specific FT-IR data for this compound are not detailed in the provided search snippets, these characteristic bands are expected based on its molecular structure researchgate.netresearchgate.netarchive.org.

Raman Spectroscopy for Molecular Structure and Composition

Raman spectroscopy complements FT-IR by providing information about molecular vibrations through inelastic scattering of light. It is particularly useful for detecting vibrations that are weak in IR, such as symmetric stretching modes of bonds like C=C in aromatic rings and C-C bonds in aliphatic chains.

For this compound, Raman spectroscopy would reveal:

C-H Stretching (Aliphatic and Aromatic): Bands in the ~2800-3100 cm⁻¹ range, similar to IR, would be observed for both aliphatic and aromatic C-H bonds.

Aromatic Ring Vibrations: Characteristic Raman shifts in the 1500-1650 cm⁻¹ region would correspond to ring breathing modes and C=C stretching vibrations of the benzene ring.

Alkyl Chain Vibrations: Various C-C stretching and C-H bending modes of the long docosyl chain would contribute to the Raman spectrum, providing information about the chain conformation and structure researchgate.net.

Raman spectroscopy is valuable for mineral identification and quantification, and has been applied to studies of sediments, indicating its broad applicability in analyzing complex organic and inorganic mixtures nasa.gov.

X-ray Based Spectroscopic Techniques for Surface and Electronic Structure

X-ray based spectroscopic techniques are powerful tools for analyzing the elemental composition, chemical states, and electronic structure of materials, particularly at surfaces.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the near-surface region of a sample. It works by irradiating the sample with X-rays, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, which is related to the binding energy of the electrons in the atom.

For this compound, XPS analysis would primarily focus on the carbon (C) and hydrogen (H) atoms. However, hydrogen is not typically detected by XPS due to its low atomic number and lack of core electrons. Therefore, XPS would primarily provide information about the carbon species present.

Elemental Composition: XPS would confirm the presence of carbon. The relative intensities of the peaks would indicate the proportion of carbon atoms.

Chemical State Analysis: The C 1s core-level spectrum can be deconvoluted into components corresponding to different carbon environments. For this compound, one would expect a dominant peak around 284.8 eV, characteristic of C-C and C-H bonds in aliphatic and aromatic systems. If any oxygen or other heteroatoms were present due to impurities or surface functionalization, XPS would also detect and quantify these, providing insights into the chemical state of carbon atoms bonded to them (e.g., C-O, C=O).

Surface Sensitivity: XPS probes the top few nanometers of a material, making it ideal for analyzing surface contamination, functionalization, or the outermost layer of a sample. This is particularly relevant if this compound is used in thin films or as a surface modifier researchgate.net.

While specific XPS binding energy data for this compound are not provided in the search results, the general principles of XPS application to hydrocarbons would apply.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local atomic and electronic structure of materials nih.govlightsource.ca. It involves measuring the absorption of X-rays by a sample as a function of incident X-ray energy, particularly around the characteristic absorption edges of specific elements lightsource.camdpi.com. XAS provides insights into various properties, including oxidation states, coordination environments, bonding characteristics, and local symmetry nih.govlightsource.ca. The technique is broadly applicable across diverse materials, including amorphous solids, crystalline materials, solutions, biological samples, and gas molecules lightsource.ca.

XAS spectra are typically analyzed in two main regions:

X-ray Absorption Near-Edge Structure (XANES): This region, extending from approximately 10 eV below to 50 eV above the absorption edge, is sensitive to the oxidation state, electronic structure, chemical bonding, and local symmetry of the absorbing atom nih.govlightsource.ca.

Extended X-ray Absorption Fine Structure (EXAFS): Occurring at energies above the XANES region (typically from 50 eV onwards), EXAFS arises from the interference of outgoing photoelectrons with scattered waves from neighboring atoms. Analysis of the EXAFS region, often through Fourier transform, yields information about bond lengths, types of neighboring atoms, and coordination numbers nih.govlightsource.ca.

XAS is particularly valuable for studying complex systems under in situ and operando conditions, allowing researchers to track structural and chemical changes in real-time, making it a key tool in fields like catalysis and materials science mdpi.commpg.deresearchgate.net. Laboratory-based XAS systems are also advancing, offering capabilities comparable to synchrotron sources for certain applications, including high-energy XAS relevant to catalysts and nuclear materials qd-europe.com.

Chemoinformatics and Data Interpretation in Spectroscopy

Chemoinformatics and chemometrics are interdisciplinary fields that leverage mathematical, statistical, and computational methods to extract, analyze, and interpret chemical information from complex data, particularly spectroscopic data cambridgescholars.comacs.orgfelixinstruments.comresearchgate.net. These approaches are crucial for understanding the rich information content present in spectroscopic measurements, which often involve multivariate data acs.orgfelixinstruments.com.

Chemometrics, in particular, focuses on designing optimal measurement procedures and experiments to maximize the relevant chemical information obtained from data analysis acs.orgresearchgate.net. It employs statistical tools to identify patterns, relationships, and trends within datasets, thereby aiding in calibration, classification, and prediction tasks acs.orgfelixinstruments.comspectroscopyonline.com. Common chemometric techniques include Principal Component Analysis (PCA) for dimensionality reduction and pattern recognition, and Partial Least Squares (PLS) regression for quantitative analysis and prediction acs.orgfelixinstruments.comspectroscopyonline.com. These methods enable faster, more cost-effective insights and can uncover hidden relationships within complex chemical systems acs.org.

While these principles are widely applicable to spectroscopic data, specific documented applications of chemoinformatics for the detailed interpretation of this compound's spectra were not identified in the provided search results.

Application of Machine Learning Models for Spectrum-to-Structure Translation

The field of chemoinformatics increasingly utilizes machine learning (ML) models to achieve "spectrum-to-structure" translation, a process where spectroscopic data is used to infer or predict the molecular structure or related structural descriptors arxiv.orgchemrxiv.orgjst.go.jpbohrium.com. This approach aims to automate and accelerate the often complex and time-consuming process of structure elucidation.

For X-ray Absorption Spectroscopy (XAS), ML models are being developed to predict spectral features or directly infer structural parameters from spectra arxiv.orgjst.go.jpaps.orgaip.org. For instance, models like XAStruct aim to predict XAS spectra from crystal structures and, conversely, infer local structural descriptors (such as neighbor atom types and mean nearest-neighbor distances) from XAS input, seeking generalization across elements and edge types arxiv.org. Other approaches, such as XANESNET, use deep neural networks to predict XANES spectra for transition metals based on local coordination geometry, achieving high accuracy in spectral prediction aip.org. Similarly, artificial neural networks (ANNs) have demonstrated success in predicting L-edge XAS spectra for light transition metal ions aps.org. These ML models can significantly reduce computational burdens and accelerate data analysis workflows aps.orgaip.org.

Beyond XAS, ML models, including sequence-to-sequence (Seq2Seq) architectures like Recurrent Neural Networks (RNNs) and Transformers, are proving effective in translating other spectroscopic data, such as Infrared (IR) and Raman spectra, into molecular structures (e.g., SMILES representations), chemical formulas, and functional groups chemrxiv.orgbohrium.com. These models treat spectral data and structural representations as different "languages" that can be translated into each other chemrxiv.org.

While these ML methodologies are advancing rapidly, specific research applying these sophisticated spectrum-to-structure translation models directly to this compound's XAS spectra was not identified within the scope of the provided search results.

Data Tables

Due to the absence of specific research findings detailing the XAS characterization or ML-based spectral analysis of this compound in the provided search results, it is not possible to generate data tables with specific experimental or computational results for this compound. However, to illustrate the types of performance metrics achieved by ML models in spectrum-to-structure translation tasks across various spectroscopic techniques, the following summary table is presented, drawing from the general literature:

Spectroscopy TypeML Model/ApproachPrimary TaskPerformance MetricExample Accuracy/ResultSource
XAS (XANES)Deep Neural Network (DNN)Predict Structural Descriptors (RDF)Prediction Accuracy~74% jst.go.jp
XAS (XANES)Deep Neural Network (DNN)Predict Structural Descriptors (OFM)Prediction Accuracy~97% jst.go.jp
XAS (L-edge)Artificial Neural Network (ANN)Predict XAS SpectraAccuracy>99% aps.org
XAS (K-edge)Deep Neural Network (XANESNET)Predict XAS SpectraPeak Position Match Error~0.8 eV aip.org
IR/RamanSeq2Seq (RNN/Transformer)Spectrum-to-Structure Translation (SMILES)Accuracy (Functional Groups)>97% chemrxiv.org
IR/RamanSeq2Seq (RNN/Transformer)Spectrum-to-Structure Translation (SMILES)Accuracy (SMILES)~60% chemrxiv.org
Mass SpectrometryTransformer (SpecTUS)Spectrum-to-Structure Translation(Conceptual description of approach)N/A e-infra.cz

Note: The data presented in this table reflects general performance metrics from the literature for various ML applications in spectroscopy and is not specific to this compound.

Compound List

this compound

Benzene

n-Dodecylbenzene

Theoretical and Computational Investigations of Docosylbenzene Systems

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reaction mechanisms, and properties of molecules. These methods provide insights at the atomic and electronic level, complementing experimental observations.

Density Functional Theory (DFT) for Reaction Mechanisms and Electronic Propertiestsukuba.ac.jp

Density Functional Theory (DFT) is widely employed to calculate the electronic structure of materials, offering detailed insights into their properties and behavior rflow.aiarxiv.orgmdpi.com. DFT methods are instrumental in predicting electronic properties such as ionization energies, electron affinities, and the distribution of electron density, which are fundamental to understanding chemical reactivity arxiv.orgmdpi.compmf.unsa.ba. Furthermore, DFT calculations are utilized to explore reaction mechanisms, including transition states and energy barriers, thereby aiding in the design of catalysts and the prediction of reaction pathways rflow.aipmf.unsa.bamdpi.com. While specific DFT studies focusing on the reaction mechanisms or detailed electronic properties of docosylbenzene (B3056084) were not found in the reviewed literature snippets, the general applicability of DFT to such investigations is well-established for various chemical systems pmf.unsa.bamdpi.comnih.gov. The methodology allows for the study of molecular structure, vibrational frequencies, and the energies of chemical reactions, providing a solid foundation for reactivity models pmf.unsa.ba.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing insights into thermodynamic and transport properties, as well as molecular interactions.

Prediction of Thermodynamic and Transport Properties in Mixtures (e.g., Excess Molar Volume, Viscosity Deviation)mdpi.com

The study of mixtures involving long-chain alkylbenzenes, such as this compound, often involves predicting thermodynamic and transport properties like excess molar volume () and viscosity deviation (). These properties are sensitive indicators of the intermolecular interactions present in the mixture. Studies on related compounds, such as n-dodecylbenzene, have shown that these derived properties can be used to compare molecular interactions as a function of molecular structure acs.org. For instance, increasing the alkyl chain length of alkylbenzenes has been observed to result in smaller excess molar volumes in mixtures with alkanes acs.org.

The calculation of and relies on experimental data for densities and viscosities of pure components and their mixtures. These parameters are crucial for understanding deviations from ideal mixing behavior. For example, negative values suggest that the molecules occupy less volume than an ideal mixture, implying stronger interactions or better packing, while negative can indicate that the interactions between unlike molecules are weaker than those between like molecules, or that there is a disruption of intermolecular forces acs.orgscielo.org.za.

Table 1: Typical Ranges of Derived Mixture Properties for Alkylbenzene-Alkane Mixtures

PropertyTypical Range (cm3 mol-1)Typical Range (mPa s)Reference
Excess Molar Volume ()-0.42 to 0.01N/A acs.org
Viscosity Deviation ()N/A-0.15 to 0.23 acs.org

Note: These values are derived from studies on n-dodecylbenzene mixtures with alkanes and serve as illustrative examples for similar long-chain alkylbenzenes.

Modeling of Molecular Interactions in Multicomponent Systemsmdpi.com

Molecular dynamics simulations are a cornerstone for modeling molecular interactions within multicomponent systems. These simulations allow researchers to visualize and quantify the dynamic behavior of molecules, including how they interact, aggregate, or form complexes tsukuba.ac.jpnih.govmdpi.com. By employing appropriate force fields, MD can predict how different components in a mixture influence each other's behavior, such as solvation effects or the formation of specific structural motifs tsukuba.ac.jpmdpi.com. For example, MD simulations have been used to study the complexation of metal ions with humic acids, revealing the role of specific functional groups in aggregation processes mdpi.com. Similarly, MD simulations incorporating benzene (B151609) molecules have been employed to map protein surface pockets, demonstrating the method's utility in identifying interaction sites within complex biological systems nih.gov. While direct MD studies modeling the specific interactions of this compound in various multicomponent systems were not detailed in the provided snippets, the general methodologies employed in these studies highlight the potential of MD to elucidate such interactions.

Kinetic Modeling of this compound Reactionsresearchgate.net

Kinetic modeling is essential for understanding and predicting the rates and pathways of chemical reactions, particularly in complex systems like fuel combustion or thermal decomposition. Detailed kinetic models for alkylbenzenes, including those with longer alkyl chains, are crucial for accurately simulating processes such as steam cracking and oxidation researchgate.net.

Research has focused on developing detailed kinetic models for alkylbenzenes found in diesel fuels, which can include compounds like this compound researchgate.net. These models often build upon existing reaction mechanisms for simpler aromatics and incorporate new reaction types specific to alkylbenzenes. For this compound, studies have investigated its thermal decomposition, with simplified reaction mechanisms being developed to explain the observed products researchgate.net. The accuracy of these kinetic models relies on the precise representation of molecules and their isomers, and the development of robust thermodynamic parameters for key compounds and radicals researchgate.net.

Specialized Chemical and Materials Applications of Docosylbenzene

Solvent Applications in Chemical Manufacturing

Industrial Solvents for Polymer and Adhesive Production

Docosylbenzene (B3056084), as part of the Benzene (B151609), C14-30-alkyl derivs. group, serves as a versatile solvent in industrial processes, notably in the production of polymers and adhesives lookchem.com. Its efficacy stems from its ability to dissolve a wide spectrum of substances, a characteristic attributed to its aromatic benzene ring and its long, non-polar alkyl chains. This dual nature allows it to interact with various molecular structures, facilitating the dissolution of polymers and the formulation of cohesive adhesive mixtures lookchem.com.

In the context of adhesives, solvent-based formulations rely on solvents to maintain the adhesive polymer in a processable state and to prepare the substrate surfaces for optimal bonding chemicalregister.comidtechex.com. Upon application, the evaporation of the solvent leaves behind the solidified adhesive, creating a strong bond. This compound's properties, such as its boiling point and solvency, contribute to the controlled evaporation and effective film formation required in adhesive applications lookchem.com. Its use extends to industries requiring robust bonding, including those manufacturing plastics, rubber, and various adhesive tapes lookchem.com.

Key Properties of this compound (Benzene, C14-30-alkyl derivs.)

PropertyValueSource
CAS Number68855-24-3 lookchem.com
Molecular FormulaC₂₈H₅₀ lookchem.com
Molecular Weight386.6966 g/mol lookchem.com
Boiling Point448.1 °C at 760 mmHg lookchem.com
Flash Point206.7 °C lookchem.com
Density0.854 g/cm³ lookchem.com
Vapor Pressure8.41E-08 mmHg at 25°C lookchem.com
Refractive Index1.479 lookchem.com

Integration in Advanced Materials Science

The structural characteristics of this compound, combining an aromatic core with a long aliphatic tail, suggest potential utility in advanced materials. While specific applications are still being explored, its properties can be leveraged in the development of materials with tailored functionalities.

Modification of Electroactive Polymers (e.g., as this compound Sulfonate)

Electroactive polymers (EAPs) are a class of materials that undergo significant changes in their physical properties in response to electrical stimuli, finding applications in areas such as sensors, actuators, and artificial muscles idtechex.commdpi.comnih.govresearchgate.net. The modification of these polymers is crucial for tuning their performance characteristics, such as conductivity, mechanical response, and processability.

Mentioned Compounds:

this compound (Benzene, C14-30-alkyl derivs.)

Dodecylbenzene (B1670861)

Docosyl benzene sodium sulfonate

Poly(3,4-ethylenedioxythiophene) (PEDOT)

Poly(styrene sulfonate) (PSS)

Polythiophene (PT)

Polypyrrole (PPy)

Polyvinylidene fluoride (B91410) (PVDF)

Polyacrylonitrile (PAN)

Polyaniline (PANI)

Future Research Directions and Methodological Advancements

Development of Sustainable Synthetic Routes for Docosylbenzene (B3056084)

Future research should focus on developing environmentally benign and economically viable synthetic routes for this compound. This includes exploring catalysts derived from renewable resources or employing milder reaction conditions. Investigating alternative feedstocks and reaction pathways, such as those involving biomass-derived furans, could offer novel approaches to producing aromatic hydrocarbons and their derivatives tandfonline.com.

Design of Novel Catalytic Systems for Improved Process Efficiency

The design of highly selective and efficient catalytic systems is paramount. Research efforts should concentrate on heterogeneous catalysts that offer improved regioselectivity for linear alkylbenzenes, enhanced thermal stability, and ease of separation and recycling. This could involve the development of tailored zeolites, metal-organic frameworks (MOFs), or other solid acid catalysts that precisely control the alkylation reaction.

Integration of Advanced Analytical Techniques for Real-time Monitoring and Quality Control

To ensure product quality and optimize synthesis processes, the integration of advanced analytical techniques for real-time monitoring is crucial. Techniques like in-situ spectroscopy (e.g., Raman, IR) or advanced chromatography-mass spectrometry methods can provide immediate feedback on reaction progress, identify byproducts, and facilitate process control, leading to higher yields and purer products.

Computational Design and Predictive Modeling of this compound Derivatives

Computational chemistry offers powerful tools for designing novel this compound derivatives with tailored properties. Molecular modeling, quantum chemical calculations, and quantitative structure-property relationship (QSPR) studies can predict the behavior of modified this compound structures in various applications, guiding experimental synthesis and formulation efforts. This can accelerate the discovery of new functional materials.

Exploration of New Functional Materials Incorporating this compound Moieties

The unique amphiphilic structure of this compound makes it a promising candidate for incorporation into new functional materials. Research could explore its use in self-assembling systems, advanced polymers, liquid crystals, or as a component in functional coatings, lubricants, or drug delivery systems. Investigating the impact of the long docosyl chain on material properties like thermal stability, mechanical strength, and surface activity will be key.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docosylbenzene
Reactant of Route 2
Docosylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.